methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate
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Overview
Description
methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a thiophene ring, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-(m-tolyl)piperazine with sulfonyl chloride to form the sulfonyl piperazine intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to form the thiophene derivative. Finally, the thiophene derivative is coupled with methyl 3-aminobenzoate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share the piperazine ring and have shown similar biological activities.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also feature piperazine rings and have been studied for their cytotoxic activity.
Uniqueness
methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate is unique due to its combination of a piperazine ring, a thiophene ring, and a benzoate ester. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-5-3-8-20(15-17)26-10-12-27(13-11-26)34(30,31)21-9-14-33-22(21)23(28)25-19-7-4-6-18(16-19)24(29)32-2/h3-9,14-16H,10-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAUAGLPXFZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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